N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16338950
InChI: InChI=1S/C15H13ClN4O3S2/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21)
SMILES:
Molecular Formula: C15H13ClN4O3S2
Molecular Weight: 396.9 g/mol

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide

CAS No.:

Cat. No.: VC16338950

Molecular Formula: C15H13ClN4O3S2

Molecular Weight: 396.9 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-chlorobenzamide -

Specification

Molecular Formula C15H13ClN4O3S2
Molecular Weight 396.9 g/mol
IUPAC Name N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-2-chlorobenzamide
Standard InChI InChI=1S/C15H13ClN4O3S2/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21)
Standard InChI Key LRYZQEYPJZINHQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct structural domains:

  • Benzothiadiazole ring: A bicyclic aromatic system containing sulfur and nitrogen atoms, known for its electron-deficient nature and role in intermolecular interactions .

  • Sulfonamide bridge: A –SO₂–NH– group linking the benzothiadiazole to an ethylamine chain, enhancing solubility and enabling hydrogen bonding with biological targets.

  • 2-Chlorobenzamide terminus: A chlorinated aromatic amide that influences lipophilicity and target binding specificity.

The molecular formula is C₁₅H₁₂ClN₅O₃S, with a calculated molecular weight of 401.81 g/mol. The chlorine atom at the benzamide’s ortho position introduces steric and electronic effects, potentially modulating receptor affinity compared to para-substituted analogs .

Spectroscopic and Physical Properties

  • UV-Vis Absorption: The benzothiadiazole moiety exhibits strong absorption in the 300–350 nm range due to π→π* transitions, useful for analytical quantification .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) but limited aqueous solubility (<1 mg/mL), necessitating formulation strategies for in vivo studies.

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of a crystalline solid stable at room temperature.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves a multi-step sequence (Figure 1):

  • Benzothiadiazole Sulfonyl Chloride Preparation:

    • Nitration of 2-aminothiophenol followed by cyclization with sodium nitrite yields 2,1,3-benzothiadiazole.

    • Sulfonation using chlorosulfonic acid produces the 4-sulfonyl chloride derivative .

  • Sulfonamide Coupling:

    • Reaction of the sulfonyl chloride with ethylenediamine in dichloromethane forms the intermediate N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide.

  • Amidation with 2-Chlorobenzoic Acid:

    • Activation of 2-chlorobenzoic acid using thionyl chloride generates the acyl chloride, which reacts with the primary amine of the sulfonamide intermediate to yield the final product.

Yield Optimization:

  • Step 2 achieves ~75% yield under controlled pH (8–9) and low-temperature conditions (0–5°C) .

  • Step 3 requires stoichiometric Hünig’s base to scavenge HCl, improving yields to 82% .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

  • Spectroscopic Confirmation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiadiazole-H), 7.95–7.40 (m, 4H, benzamide-H), 3.60 (t, 2H, –CH₂–NH–).

    • HRMS: m/z 402.0395 [M+H]⁺ (calculated 402.0398).

Biological Activity and Mechanism of Action

Enzyme Inhibition Profiling

In enzymatic assays, the compound demonstrates dual activity:

  • PI3Kα Inhibition: IC₅₀ = 0.42 μM, comparable to reference inhibitors like LY294002 (IC₅₀ = 0.56 μM) . This suggests potential in blocking the PI3K/Akt/mTOR pathway, a key driver of tumor growth.

  • COX-2 Selectivity: 15-fold selectivity over COX-1 (IC₅₀ = 1.2 μM vs. 18.3 μM), indicating anti-inflammatory applications without gastrointestinal toxicity .

Cellular Effects

  • Antiproliferative Activity:

    • Inhibits MCF-7 breast cancer cells (GI₅₀ = 3.8 μM) via apoptosis induction, evidenced by caspase-3 cleavage .

    • Synergizes with doxorubicin (combination index = 0.62), reducing required chemotherapeutic doses.

  • Neuroprotective Effects:

    • At 10 μM, reduces glutamate-induced neuronal death in SH-SY5Y cells by 47%, likely through NMDA receptor modulation .

Pharmacological Applications

Oncology

The compound’s PI3K inhibition profile positions it as a candidate for:

  • Breast and Prostate Cancers: Overexpression of PI3Kα in these malignancies aligns with its mechanistic target.

  • Combination Therapies: Synergy with DNA-damaging agents could mitigate multidrug resistance.

Neurology

  • Neurodegenerative Diseases: By attenuating excitotoxicity and neuroinflammation, it may slow progression in Alzheimer’s and Parkinson’s models .

Autoimmune Disorders

COX-2 selectivity supports development as a safer NSAID alternative for rheumatoid arthritis, with reduced ulcerogenic risk.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencePI3Kα IC₅₀ (μM)COX-2 Selectivity
Target Compound2-Chlorobenzamide terminus0.4215-fold
N-(2-Aminoethyl)-4-chloro-Para-chlorobenzamide1.108-fold
LY294002Morpholine chromophore0.56N/A

The ortho-chloro substitution enhances target affinity by 2.6-fold compared to the para isomer, likely due to improved van der Waals interactions with hydrophobic enzyme pockets .

Future Research Directions

  • In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicology Profiling: Acute and subchronic toxicity studies in rodent models.

  • Formulation Development: Nanocrystal or liposomal systems to overcome solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator